5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide
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Overview
Description
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chloro group at the 5th position, a tetrahydrofuran-3-yl-oxy group at the 6th position, and a thiophen-2-ylmethyl group attached to the nitrogen atom of the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, tetrahydrofuran, and thiophen-2-ylmethanol.
Formation of Intermediate: The 5-chloronicotinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with tetrahydrofuran-3-ol in the presence of a base such as triethylamine (TEA) to form the ester intermediate.
Amidation: The ester intermediate is subsequently reacted with thiophen-2-ylmethanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the nicotinamide moiety, resulting in the formation of amines or alcohols.
Substitution: The chloro group at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-methoxy-N-(thiophen-2-ylmethyl)nicotinamide
- 5-chloro-6-((tetrahydrofuran-2-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide
- 5-chloro-6-((tetrahydropyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide
Uniqueness
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)nicotinamide is unique due to the specific positioning of the tetrahydrofuran-3-yl-oxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. This unique structure may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-10(14(19)17-8-12-2-1-5-22-12)7-18-15(13)21-11-3-4-20-9-11/h1-2,5-7,11H,3-4,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFAJJLWYGQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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